2-Amino-2-ethylbutan-1-ol

Description

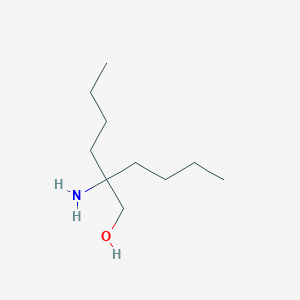

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-ethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(7,4-2)5-8/h8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJICLMDXEDUMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19792-52-0 | |

| Record name | 2-amino-2-ethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2 Amino 2 Ethylbutan 1 Ol

Reactions Involving the Amine Functional Group

The primary amine group in 2-Amino-2-ethylbutan-1-ol is a key site for nucleophilic reactions, enabling the formation of various nitrogen-containing derivatives.

Acylation and Amidation Reactions

The amine functionality of this compound readily undergoes acylation to form amides. This reaction is typically achieved by treating the amino alcohol with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. fishersci.it The use of a base is often required to neutralize the acidic byproduct, thereby driving the reaction to completion. fishersci.it

Commonly employed methods for amide synthesis include the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base. fishersci.it Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct reaction between a carboxylic acid and the amine. fishersci.it These reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the corresponding amide. fishersci.it

Table 1: Examples of Acylation/Amidation Reagents and Conditions

| Acylating Agent | Coupling Reagent/Base | Solvent | Reaction Conditions | Product Type |

| Acyl Chloride | Diisopropylethylamine (DIEA) | Dichloromethane (DCM) | Room Temperature, 8-16 h | N-Acyl-2-amino-2-ethylbutan-1-ol |

| Carboxylic Acid | DCC or EDC | Apolar solvents (e.g., DCM) | Varies | N-Acyl-2-amino-2-ethylbutan-1-ol |

| Acid Anhydride | Base | Aprotic solvents | Varies | N-Acyl-2-amino-2-ethylbutan-1-ol |

Alkylation of Amino Position (e.g., methylation)

The nitrogen atom of the amino group can be alkylated using various alkylating agents. For instance, methylation can be achieved using reagents like methyl iodide. These reactions typically proceed via nucleophilic substitution, where the amine acts as the nucleophile. It is important to control the reaction conditions to minimize over-alkylation, which can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. ionike.com The use of a base may be necessary to neutralize the acid generated during the reaction.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers an environmentally benign alternative for N-alkylation. ionike.com In this process, a transition-metal catalyst, such as a ruthenium or iridium complex, temporarily converts an alcohol into an aldehyde. ionike.com This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst to the N-alkylated amine, with water as the only byproduct. ionike.com

Formation of Imines and Other Nitrogen-Containing Heterocycles

The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water. The formation of an imine is a key step in reductive amination, where the imine is subsequently reduced to an amine.

Furthermore, the bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These cyclic structures are prevalent in many biologically active compounds. rsc.orgmdpi.com For example, it can be used in the synthesis of substituted pyrroles or other heterocyclic systems through multi-step reaction sequences. mdpi.com The specific heterocyclic system formed depends on the co-reactants and the reaction conditions employed. One general approach involves the reaction with a dicarbonyl compound or its equivalent, leading to the formation of five- or six-membered rings. The development of synthetic methods for nitrogen-containing heterocycles is an active area of research, with techniques like in situ benzyne (B1209423) cycloaddition offering powerful tools for their construction. rsc.org

Reactions Involving the Hydroxyl Functional Group

The primary hydroxyl group of this compound can participate in reactions characteristic of alcohols, such as esterification and etherification.

Esterification Reactions (e.g., with carboxylic acids)

The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. quora.com Direct esterification with a carboxylic acid is an equilibrium process that is typically catalyzed by an acid and requires the removal of water to drive the reaction towards the product.

A common method for ester synthesis involves the reaction of the alcohol with an acyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, acid anhydrides can be used. The reactivity of the hydroxyl group allows for the formation of a wide range of esters, which have applications as plasticizers and lubricants.

Table 2: Esterification of Alcohols

| Reagent | Catalyst/Conditions | Product |

| Carboxylic Acid | Acid catalyst, heat, removal of water | Ester |

| Acyl Chloride | Base (e.g., pyridine) | Ester |

| Acid Anhydride | Acid or base catalyst | Ester |

Etherification Reactions

The formation of ethers from this compound can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, care must be taken to avoid competing reactions with the amine group.

More recently, iron(III)-catalyzed etherification and transetherification reactions have been developed as alternative methods. acs.org These reactions allow for the formation of unsymmetrical ethers from alcohols. acs.org For example, 2-ethylbutan-1-ol has been used in iron-catalyzed transetherification reactions. acs.org

Oxidation Reactions (e.g., to ketones or aldehydes)

The oxidation of this compound involves the transformation of its primary alcohol group. Primary alcohols can be oxidized to form aldehydes or further to carboxylic acids, depending on the reagents and reaction conditions. savemyexams.comchemguide.co.uk Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The specific product, whether an aldehyde or a ketone, depends on the structure of the alcohol. Primary alcohols yield aldehydes, while secondary alcohols produce ketones. senecalearning.com Tertiary alcohols are generally resistant to oxidation. savemyexams.com

In the case of this compound, the hydroxyl group is on a primary carbon. Therefore, its oxidation would be expected to yield the corresponding aldehyde, 2-amino-2-ethylbutanal. Further oxidation under more vigorous conditions could potentially lead to the formation of 2-amino-2-ethylbutanoic acid. The choice of oxidizing agent is crucial; for instance, pyridinium (B92312) chlorochromate (PCC) is a milder reagent often used to stop the oxidation of a primary alcohol at the aldehyde stage. libretexts.org In contrast, stronger oxidizing agents like acidified potassium dichromate(VI) would likely lead to the carboxylic acid. chemguide.co.uk

Table 1: Oxidation Products of Alcohols

| Alcohol Type | Oxidation Product(s) | Common Oxidizing Agents |

|---|---|---|

| Primary Alcohol | Aldehyde, Carboxylic Acid | PCC, K₂Cr₂O₇/H⁺, KMnO₄/H⁺ |

| Secondary Alcohol | Ketone | K₂Cr₂O₇/H⁺, KMnO₄/H⁺, CrO₃ |

| Tertiary Alcohol | No reaction (under mild conditions) | N/A |

Reactions Involving Both Functional Groups

Cyclization Reactions to Form Rings (e.g., aziridines, oxazolidines)

The presence of both an amino and a hydroxyl group in this compound allows for intramolecular cyclization reactions to form various heterocyclic rings. These reactions are valuable in the synthesis of complex molecules, including pharmaceuticals. The formation of oxazolidines, for example, can be achieved through the condensation of an amino alcohol with an aldehyde or ketone. uobaghdad.edu.iq

A general method for synthesizing cyclic amines from amino alcohols involves a one-pot chlorination and cyclodehydration using thionyl chloride (SOCl₂), which avoids the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org This process proceeds through a chlorosulfinyl ester intermediate, which then converts to an amino chloride and undergoes intramolecular cyclization. organic-chemistry.org

Furthermore, ruthenium-based catalysts can be employed for the selective cyclization of amino alcohols into either cyclic amines or amides. rsc.orgresearchgate.net The selectivity is often controlled by additives; for instance, the addition of water can favor the formation of the cyclic amine, while a ketone as a hydrogen acceptor can lead to the cyclic amide. rsc.orgresearchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for preparing oxazolidin-2-ones and related chiral auxiliaries from amino alcohols. mdpi.com

Complex Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.org Amino alcohols like this compound are valuable substrates in such reactions.

For instance, a three-component cyclization of ethyl trifluoropyruvate with methyl ketones and 1,2- or 1,3-amino alcohols has been developed to synthesize trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b] Current time information in Bangalore, IN.researchgate.netoxazine-6-ones. mdpi.com These reactions can even proceed as four-component interactions when an excess of ethyl trifluoropyruvate is used, leading to further functionalized bicyclic products. mdpi.com The Hantzsch reaction is another classic MCR that can be adapted for the synthesis of dihydropyridines, and the use of amino alcohols can introduce structural diversity. beilstein-journals.org

Modification and Functionalization of the Carbon Skeleton

Halogenation Reactions (e.g., fluorination)

The hydroxyl group of this compound can be replaced by a halogen atom through various halogenation reactions. Fluorination, in particular, is a significant transformation in medicinal chemistry, as the introduction of fluorine can alter the biological activity of a molecule. beilstein-journals.org

The treatment of 2-amino alcohols with reagents like Deoxo-Fluor™ can lead to fluorination, though rearrangements are sometimes observed as major side reactions. researchgate.net The use of milder and more selective fluorinating agents like 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) can provide the corresponding alkyl fluorides in good yields. sigmaaldrich.com The reaction of amino alcohols with thionyl chloride (SOCl₂), as mentioned earlier, produces an intermediate amino chloride which is a form of halogenation. organic-chemistry.org

It's important to note that the regioselectivity of fluorination in amino alcohols can often be controlled by the choice of the fluorinating reagent. beilstein-journals.org

Introduction of Alkyl or Aryl Moieties

While direct alkylation or arylation of the carbon skeleton of this compound is not a straightforward reaction, modifications can be achieved through multi-step synthetic sequences. For instance, the amino and hydroxyl groups can be used to direct or participate in reactions that build upon the existing carbon framework.

One approach could involve the conversion of the amino alcohol to an intermediate that is more susceptible to C-C bond formation. For example, the borrowing hydrogen methodology, often catalyzed by earth-abundant metals like iron, allows for the α-C-alkylation of ketones with alcohols. cardiff.ac.uk While not a direct reaction on this compound itself, this demonstrates a strategy where an alcohol function can be used to introduce new alkyl groups.

Applications and Advanced Materials Science of 2 Amino 2 Ethylbutan 1 Ol and Its Derivatives

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a critically important class of compounds in organic chemistry, valued for their utility as building blocks and precursors in asymmetric synthesis. As a member of this class, 2-Amino-2-ethylbutan-1-ol possesses the key structural features necessary for these applications: a stereocenter at the C2 position bearing both an amine and an ethyl group, and a primary alcohol functional group. These features allow it to serve as a versatile scaffold for introducing chirality into new molecules.

Synthesis of Enantiomerically Pure Compounds

The primary application of chiral building blocks like this compound is in the synthesis of enantiomerically pure compounds. The inherent chirality of the amino alcohol can be transferred to a target molecule, often through its temporary incorporation as a chiral auxiliary. This auxiliary group directs the stereochemical outcome of a subsequent reaction on the substrate, after which it can be cleaved and recovered. While the theoretical potential for this compound in these roles is clear, specific and widely documented applications as a chiral auxiliary are not prevalent in readily available scientific literature.

Ligand Design for Asymmetric Catalysis

A major application of chiral amino alcohols is in the design and synthesis of chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that forces a catalytic reaction to proceed with high enantioselectivity. Ligand families such as bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) are often derived from amino alcohols. The synthesis typically involves the condensation of the amino alcohol with other molecules to form the characteristic heterocyclic structures of the ligand. In principle, this compound is a suitable candidate for creating novel ligands, where the ethyl group at the stereocenter could influence the steric environment of the catalytic pocket. However, specific examples of ligands derived from this compound and their application in catalytic reactions are not extensively detailed in published research.

Industrial Applications and Specialty Chemical Production

In the broader context of chemical manufacturing, this compound is recognized for its role as an intermediate in scientific research and industrial processes. echemi.com Its bifunctional nature allows it to be a starting point for a variety of more complex chemical structures.

Intermediates for Various Industrial Processes

Amino alcohols as a class are used in various industrial settings, including as pH neutralizers, corrosion inhibitors, and precursors for emulsifiers and surfactants. atamanchemicals.comatamanchemicals.com While analogous compounds have well-documented uses, the specific application of this compound as an intermediate in large-scale industrial processes is primarily categorized under general chemical synthesis and research. echemi.com

Production of Tailored Chemical Products

A specific, documented application of this compound is in the synthesis of tailored organic molecules for pharmaceutical research. It serves as a key reactant in the production of N-(1-ethyl-1-(hydroxymethyl)propylaminocarbonothioyl)benzamide. googleapis.com This synthesis involves the reaction of the amino alcohol with benzoyl isothiocyanate. This reaction highlights its utility in creating complex, custom-designed molecules for specific, high-value applications. googleapis.com

| Reactant A | This compound |

| Reactant B | Benzoyl isothiocyanate |

| Product | N-(1-ethyl-1-(hydroxymethyl)propylaminocarbonothioyl)benzamide |

| Significance | Serves as a precursor in the development of pharmaceutically active compounds. googleapis.com |

Pharmaceutical and Medicinal Chemistry Applications

The utility of this compound extends into the realm of medicinal chemistry, primarily as a starting material for the synthesis of bioactive compounds. Its structural framework is incorporated into larger molecules designed to interact with biological targets. googleapis.com

A notable example is its use in the development of compounds that act as ligands for the progesterone (B1679170) receptor (PR). googleapis.com The derivative N-(1-ethyl-1-(hydroxymethyl)propylaminocarbonothioyl)benzamide, synthesized from this compound, is a precursor for molecules intended for use in treating hormone-related conditions. googleapis.com These conditions include endometriosis, fibroids, and dysfunctional bleeding, as well as applications in hormone replacement therapy and contraception. googleapis.com This application firmly establishes this compound as a valuable building block in the pipeline of pharmaceutical development.

Precursors for Biologically Active Compounds (e.g., anti-inflammatory, antifungal agents)

Derivatives of amino alcohols, including structures related to this compound, have shown potential as precursors for compounds with significant biological activities. Research has demonstrated that modifying the core amino alcohol structure can lead to the development of agents with anti-inflammatory and antifungal properties.

For instance, derivatives of the related amino alcohol, valinol, have been investigated for their anti-inflammatory effects. Studies in murine models of arthritis indicated a reduction in inflammatory markers and joint swelling following treatment. Similarly, compounds analogous to 1-amino-2-methyl-4-(methylthio)butan-2-ol (B1374181) have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). In one study, an in vivo model of inflammation induced by carrageenan showed a dose-dependent decrease in paw edema with the administration of a related compound.

In the realm of antifungal agents, derivatives of 2-aminothiazole (B372263) have been synthesized and have shown notable activity against various Candida species. mdpi.com Specifically, trisubstituted 2-amino-4, 5-diarylthiazole derivatives have been developed, with some exhibiting anti-Candida albicans activity comparable to the commercial antifungal drug fluconazole. mdpi.com The structural modifications often involve functionalizing the amino group, for example, with an amide bond. mdpi.com Other heterocyclic derivatives, such as those from 2-amino-5-mercapto-1,3,4-thiadiazole and 2-aminothiophene, have also been investigated for their potential as antibacterial and antifungal agents. uobaghdad.edu.iqijpbs.com

Role in Drug Synthesis (e.g., ethambutol (B1671381), procaine (B135) derivatives)

This compound and its structural analogs are key intermediates in the synthesis of several important pharmaceutical compounds.

One of the most significant applications is in the synthesis of ethambutol, a primary drug used in the treatment of tuberculosis. The synthesis of ethambutol, which is [2R,2'S-(R, R)-R-2,2'-(1,2-Ethylenediimino)-bis-1-butanol dihydrochloride], often starts from (S)-(+)-2-amino-1-butanol, a close structural relative of this compound. patsnap.com The process typically involves the reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. patsnap.comchemicalbook.com Various synthetic routes have been developed to improve yield and purity, including methods that involve protecting the amino group before condensation. google.com

Another area where related amino alcohols find application is in the synthesis of procaine and its derivatives. Procaine, a local anesthetic, is synthesized from 2-(diethylamino)ethanol (B1670525) (DEAE), which is structurally related to this compound. atamanchemicals.com The synthesis involves the reaction of DEAE with 4-aminobenzoic acid. atamanchemicals.com Research into novel procaine derivatives for applications such as intravenous anesthesia continues to be an active area of study. nih.gov

Development of Novel Therapeutic Agents

The structural motif of this compound is a valuable scaffold for the development of novel therapeutic agents beyond its established use in ethambutol and procaine derivatives. The formal condensation of the hydroxy group of 2-ethylbutan-1-ol with the carboxy group of an alanine (B10760859) derivative is a key step in the formation of Remdesivir, a broad-spectrum antiviral prodrug. nih.govebi.ac.uk Remdesivir has shown in vitro activity against a range of RNA viruses, including Ebola virus, MERS-CoV, and SARS-CoV. nih.govebi.ac.uk

Furthermore, research into derivatives of similar amino alcohols continues to uncover new therapeutic possibilities. For example, some derivatives have been explored for their neuroprotective properties, with studies suggesting they could protect neuronal cells from oxidative stress. The versatility of the amino alcohol structure allows for the creation of diverse molecular libraries, which can be screened for various biological activities, including potential applications as anticancer and antidepressant agents. uobaghdad.edu.iq

Applications in Polymer Science and Materials Engineering

The bifunctional nature of this compound and related amino alcohols makes them valuable components in polymer science and materials engineering. scbt.com

Curing Agents for Resins

Amino alcohols can act as effective curing agents for epoxy resins. google.com The active hydrogen atoms on the amino group react with the epoxy groups of the resin, leading to crosslinking and the formation of a durable, thermoset polymer. threebond.co.jp For a cured resin to become a crosslinked polymer, the curing agent generally needs to have more than two active hydrogen atoms. threebond.co.jp Aliphatic amines are known to cure epoxy resins at room temperature. threebond.co.jp The stoichiometry between the curing agent and the epoxy resin is crucial and is typically aimed at having one reactive hydrogen atom for each epoxy group. google.com Related compounds like 2-(diethylamino)ethanol (DEAE) can also be used as a curing agent for synthetic resins. atamanchemicals.com

Components in Coatings and Adhesives

Amino alcohols are utilized as components in the formulation of coatings and adhesives, contributing to properties such as adhesion and stability. scbt.com They can be used to modify surfaces and improve the performance of materials. scbt.com For instance, TRIS AMINO™, a multifunctional amino alcohol, is used as a crosslinker and chain extender in epoxy resins and powder coatings. advancionsciences.com In water-based industrial coatings, amino alcohols like 2-(diethylamino)ethanol (DEAE) can act as neutralizing amines. atamanchemicals.com Modified epoxy resins incorporating such compounds can be used in various coating compositions, including cationic electrocoating compositions with enhanced properties like chipping resistance. google.mu

Role in Gas Absorption and Environmental Remediation

Drawing parallels from structurally similar amino alcohols like 2-amino-2-methyl-1-propanol (B13486) (AMP), this compound has potential applications in gas absorption and environmental remediation. advancionsciences.com Alkanolamines are widely used in industrial processes to remove acidic gases like carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S) from gas streams.

Aqueous solutions of amino alcohols can effectively absorb CO2. atamanchemicals.comresearchgate.net The process involves a chemical reaction between the amine and the acidic gas. The efficiency of CO2 capture can be influenced by factors such as the concentration of the amino alcohol solution and the operating temperature. researchgate.net For example, solutions of 2-(diethylamino)ethanol (DEAE) are known to absorb carbon dioxide. atamanchemicals.com

CO2 Capture Technologies

The global challenge of reducing greenhouse gas emissions has propelled research into efficient carbon dioxide (CO2) capture technologies. Chemical absorption using alkanolamines is a mature and widely used method for post-combustion CO2 capture from industrial flue gases. This compound belongs to a specific class of amines known as sterically hindered amines, which have garnered significant interest for CO2 capture applications.

The primary advantage of sterically hindered amines over conventional amines, such as monoethanolamine (MEA), lies in their unique molecular structure. The presence of a bulky ethyl group adjacent to the amino group in this compound "hinders" the formation of stable carbamates, which are the reaction products of CO2 and primary or secondary amines. researchgate.net This steric hindrance leads to the formation of less stable carbamates that are more easily hydrolyzed to form bicarbonates. researchgate.net

This chemistry offers two key benefits:

Higher CO2 Loading Capacity: The reaction stoichiometry for sterically hindered amines allows for up to one mole of CO2 to be captured per mole of amine, whereas traditional amines are often limited to a 0.5 ratio due to the formation of stable carbamates. researchgate.net This higher loading capacity can reduce the amount of solvent required and decrease the size of the absorption equipment.

While 2-amino-2-methyl-1-propanol (AMP) is the most studied sterically hindered amine, this compound is recognized as part of this class of compounds with potential for CO2 absorption. researchgate.netsigmaaldrich.comgoogle.com Research on blended amine systems, where a sterically hindered amine is mixed with an activator like piperazine (B1678402) (Pz), has shown promising results in improving the absorption rate while maintaining a high loading capacity and low regeneration energy. collectionscanada.gc.ca

Below is a comparative table of properties for sterically hindered amines relevant to CO2 capture, with this compound placed in context.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics for CO2 Capture |

| This compound | C6H15NO | 117.19 | Sterically hindered primary amine, expected high CO2 loading capacity and lower regeneration energy. |

| 2-Amino-2-methyl-1-propanol (AMP) | C4H11NO | 89.14 | Well-studied sterically hindered amine; provides high loading capacity and reduced regeneration energy but can have a slower reaction rate. researchgate.netrepec.orgsigmaaldrich.com |

| 2-(Diethylamino)ethanol (DEAE) | C6H15NO | 117.19 | A tertiary amine that can absorb CO2; used as a corrosion inhibitor and pH neutralizer in boiler water systems. atamanchemicals.com |

| Monoethanolamine (MEA) | C2H7NO | 61.08 | Conventional (unhindered) primary amine; serves as a benchmark with fast reaction rates but forms stable carbamates, leading to lower loading capacity and higher regeneration energy. repec.org |

This table is generated based on data from various sources for comparative purposes.

Other Emerging Applications

Beyond its potential in carbon capture, the unique structure of this compound, featuring both a primary amine and a hydroxyl group, makes it a versatile building block in advanced materials science and chemical synthesis.

One significant area of application is in the synthesis of pharmaceutical intermediates. The structural motifs present in this compound are valuable in the development of new therapeutic agents. For instance, derivatives of similar amino alcohols are used to create analogs of existing drugs to improve their efficacy or pharmacokinetic properties. The hydrochloride salt of a structurally related compound, 4-amino-2-ethylbutan-1-ol, has been identified as a potential building block for antimycobacterial agents, which are crucial in the fight against diseases like tuberculosis. vulcanchem.com

In the realm of polymer chemistry, the dual functionality of this compound allows it to act as a monomer or a functional additive in the creation of specialized polymers. The amine group can be a site for polymerization or for grafting onto other polymer backbones, while the hydroxyl group can also participate in reactions or provide hydrophilicity. For example, related amino alcohols are investigated for creating cationic polymers used in applications such as water treatment and gene delivery systems. vulcanchem.com

| Application Area | Role of this compound or its Derivatives | Example of Related Compound/Application | Reference |

| Pharmaceutical Synthesis | Building block for active pharmaceutical ingredients. | The hydrochloride salt of 4-amino-2-ethylbutan-1-ol is a potential intermediate for antimycobacterial agents. | vulcanchem.com |

| Polymer Chemistry | Monomer or functional additive for specialized polymers. | Used in developing cationic polymers for applications like water treatment. | vulcanchem.com |

| Industrial Biocides | Component in biocidal formulations to inhibit microbial growth. | 2-amino-2-ethyl-1-pentanol used in compositions for metalworking fluids. | google.com |

| Specialty Chemical Synthesis | Starting material for more complex molecules. | Synthesis of 2-{[3-(cyclopentyloxy)-2-hydroxypropyl]amino}-2-ethylbutan-1-ol. | molport.com |

This table is generated based on data from various sources to illustrate emerging applications.

Spectroscopic and Structural Characterization of 2 Amino 2 Ethylbutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the nuclear magnetic resonance spectra of 2-Amino-2-ethylbutan-1-ol is not possible due to the lack of publicly available experimental data.

¹H NMR Spectral Analysis

Specific chemical shifts and coupling patterns for the protons in this compound have not been reported in the public domain.

¹³C NMR Spectroscopy

Similarly, experimental ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in the molecule, is not available.

2D NMR Techniques

There are no published studies detailing the use of 2D NMR techniques such as COSY (Correlation Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) for this compound. These techniques would be invaluable for confirming the connectivity of protons and understanding the spatial relationships between atoms in the molecule.

Infrared (IR) Spectroscopy

While general principles of IR spectroscopy suggest that this compound would exhibit characteristic absorption bands for O-H, N-H, C-H, C-O, and C-N bonds, specific experimental IR spectra with peak assignments for this compound are not publicly documented.

Mass Spectrometry (MS), including High-Resolution ESI-MS

Detailed mass spectrometry data, including fragmentation patterns from high-resolution electrospray ionization mass spectrometry (ESI-MS), have not been found in the public record. Such data would be essential for confirming the molecular weight and elemental composition of the compound and for providing insights into its fragmentation pathways.

X-Ray Crystallography for Solid-State Structure Elucidation

There is no evidence of the single-crystal X-ray diffraction analysis of this compound in the crystallographic databases. Consequently, definitive information regarding its solid-state structure, including bond lengths, bond angles, and crystal packing, remains unknown.

The absence of this fundamental spectroscopic and structural data highlights a gap in the chemical literature and presents an opportunity for future research to fully characterize this compound.

Chromatographic Techniques for Analysis and Purity Assessment of this compound

Chromatographic techniques are indispensable in the analysis and purity assessment of this compound, a chiral amino alcohol. These methods are crucial for separating enantiomers, monitoring the progress of chemical reactions, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominent techniques employed for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is critical in the synthesis and application of chiral compounds like this compound, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for separating and quantifying the enantiomers of such compounds. nih.gov This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The general principle involves passing a solution of the this compound racemate through a column packed with a CSP. The differential diastereomeric interactions between the enantiomers and the chiral selector in the stationary phase cause one enantiomer to be retained longer than the other, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

Several types of chiral stationary phases have been developed and are commercially available, with polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) being particularly effective for the separation of a wide range of chiral molecules, including amino alcohols. mdpi.com In some cases, derivatization of the amino alcohol with a suitable chiral or achiral reagent can enhance the separation and detection. For instance, derivatizing agents can introduce a chromophore that facilitates UV detection.

A concise and efficient reverse-phase HPLC method has been established for determining the absolute optical purity of the structurally similar compound, 2-amino-1-butanol. researchgate.net This involves the derivatization of its enantiomers with a chiral reagent, methyl (5-fluoro-2,4-dinitro-phenyl)-(S)-prolinate, to form diastereomers that can be separated on a standard achiral column. A similar approach could be adapted for this compound.

Furthermore, a Pirkle-type chiral stationary phase has been prepared by synthesizing an aromatic amine derivative of (R)-2-amino-1-butanol, demonstrating the utility of this class of compounds in creating chiral selectors for HPLC. acgpubs.org

Below is a table summarizing typical, albeit hypothetical, HPLC conditions that could be employed for the enantiomeric excess determination of this compound, based on methods used for similar amino alcohols.

| Parameter | Condition |

| Column | Chiralpak® AD-H or similar polysaccharide-based chiral column |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used to monitor the progress of organic reactions, including the synthesis of this compound. researchgate.netijpsr.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture at various time points.

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina, coated onto a glass or plastic backing. The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. amrita.edu

For a typical synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By comparing the spots on the TLC plate with those of the pure starting material and, if available, the pure product, a chemist can determine the extent of the reaction. The completion of the reaction is generally indicated by the disappearance of the starting material spot.

The separated spots are visualized, often with the aid of a UV lamp if the compounds are UV-active, or by staining with a developing agent. Since amino alcohols are often not UV-active, a common visualization agent is ninhydrin, which reacts with the primary amine group to produce a characteristic purple or pink spot upon heating. amrita.edu

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. Different compounds will have different Rf values under the same conditions. A hypothetical example of TLC monitoring for a reaction producing this compound is presented in the table below.

| Compound | Hypothetical Rf Value (Ethyl Acetate (B1210297)/Methanol (B129727), 9:1) | Spot Color with Ninhydrin |

| Starting Material (e.g., an ester or ketone precursor) | 0.75 | No color |

| This compound (Product) | 0.30 | Purple |

| Reaction Byproduct | 0.50 | Varies |

Computational Chemistry and Theoretical Studies on 2 Amino 2 Ethylbutan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular geometries, electronic properties, and vibrational frequencies. In DFT, the properties of a molecule are determined by its electron density, which simplifies the complex many-electron problem.

For amino alcohols, DFT calculations are employed to optimize the molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations can elucidate the distribution of electron density, identify sites susceptible to nucleophilic or electrophilic attack, and determine key electronic parameters. For instance, studies on the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) have utilized DFT to investigate its structural and electronic properties. nih.gov

Key electronic properties derived from DFT calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The dipole moment, another important parameter, influences the molecule's polarity and its interaction with solvents and other polar molecules.

Table 1: Illustrative DFT-Calculated Properties for an Amino Alcohol (Example: 2-Amino-2-methyl-1-propanol) (Note: This data is for a related compound and illustrates the type of information obtained from DFT calculations.)

| Property | Calculated Value | Significance |

| Optimized Bond Length (C-O) | 1.43 Å | Represents the equilibrium distance between the carbon and oxygen atoms. |

| Optimized Bond Length (C-N) | 1.47 Å | Represents the equilibrium distance between the carbon and nitrogen atoms. |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | 1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.0 eV | Correlates with chemical stability; a larger gap implies greater stability. |

This interactive table is based on typical values for amino alcohols as found in computational chemistry literature. Specific values for 2-Amino-2-ethylbutan-1-ol would require dedicated calculations.

Conformational Analysis and Isomerism

This compound is a flexible molecule with several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. The most stable conformer, which corresponds to the global minimum on the potential energy surface, dictates the molecule's predominant shape.

Isomerism in this compound arises from its chiral center at the C2 carbon, which is bonded to four different groups: an amino group (-NH2), an ethyl group (-CH2CH3), a hydroxymethyl group (-CH2OH), and another ethyl group. This results in the existence of two enantiomers: (R)-2-amino-2-ethylbutan-1-ol and (S)-2-amino-2-ethylbutan-1-ol. Computational methods can be used to study these stereoisomers, although distinguishing between enantiomers requires methods that can handle chirality, such as calculations of optical rotation.

The conformational preferences of this compound are primarily governed by a balance between intramolecular hydrogen bonding and steric effects.

Intramolecular Hydrogen Bonding: The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and an amino (-NH2) group (a hydrogen bond donor and acceptor) allows for the formation of an intramolecular hydrogen bond. Studies on similar amino alcohols, such as 3-aminopropan-1-ol, show that conformers stabilized by an O-H···N hydrogen bond are often the most stable in the gas phase or in nonpolar solvents. This interaction creates a cyclic-like structure that significantly lowers the molecule's energy. The strength of this bond depends on the length of the carbon chain separating the functional groups.

Steric Effects: The two ethyl groups attached to the chiral carbon create significant steric hindrance. This crowding influences the rotational barriers around the C-C bonds and can destabilize certain conformations. The bulky nature of the ethyl groups will force the molecule to adopt a conformation that minimizes these repulsive steric interactions, which may compete with the stabilizing effect of the intramolecular hydrogen bond. For example, the gauche and anti conformations around the C-C bonds will have different energies due to the spatial arrangement of the bulky substituents. google.comgoogle.com

Table 2: Factors Influencing Conformation in this compound

| Interacting Factor | Description | Expected Influence |

| Intramolecular H-Bond | The hydroxyl proton interacts with the lone pair of the nitrogen atom (O-H···N). | Stabilizes specific conformers, leading to a more compact, cyclic-like structure. |

| Steric Hindrance | Repulsive forces between the bulky ethyl groups and other atoms in the molecule. | Destabilizes conformers where the ethyl groups are close to each other or other bulky parts of the molecule. |

| Torsional Strain | Energy associated with eclipsing interactions as bonds rotate. | Influences the preferred dihedral angles, favoring staggered over eclipsed conformations. |

Molecular Dynamics Simulations for Understanding Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in a solvent, such as water. This provides insights into solvation, diffusion, and intermolecular interactions that are difficult to observe experimentally.

In an aqueous solution, MD simulations can reveal:

Solvation Shell Structure: How water molecules arrange themselves around the amino and hydroxyl groups, forming hydrogen bonds with the solvent. The hydrophobic ethyl groups will also influence the local water structure.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute (this compound) and solvent (water), as well as between solute molecules themselves at higher concentrations.

Diffusion Coefficient: The rate at which the molecule moves through the solution, which is related to its size, shape, and interactions with the solvent.

Conformational Changes: In solution, the equilibrium between different conformers can shift compared to the gas phase. Intermolecular hydrogen bonds with water can compete with and disrupt the intramolecular O-H···N bond, potentially stabilizing more extended conformations.

Studies on various amino acids and amino alcohols in aqueous solutions have shown that the hydrophobic or hydrophilic nature of the side chains plays a crucial role in their interaction with water and other solutes. For this compound, the ethyl groups would contribute to its hydrophobic character.

Quantitative Structure-Activity Relationships (QSAR) for Derivatization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. The goal of QSAR is to predict the activity of new, unsynthesized compounds based on calculated molecular descriptors.

For this compound, a QSAR study would typically involve the synthesis and testing of a series of derivatives. For example, the amino or hydroxyl group could be modified to create new esters, amides, or N-alkylated compounds.

The process involves several steps:

Data Set Generation: A series of derivatives of this compound is synthesized, and their biological activity (e.g., antifungal activity, receptor binding affinity) is measured experimentally.

Descriptor Calculation: For each derivative, a set of numerical descriptors is calculated using computational software. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., branching, connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as logP (lipophilicity) or molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical equation that links the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A successful QSAR model could then be used to predict the activity of virtual derivatives of this compound, guiding synthetic efforts toward more potent compounds.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. The calculated frequencies and their intensities can be compared with experimental FT-IR spectra to assign the observed absorption bands to specific vibrational modes (e.g., stretching, bending). For this compound, key predicted peaks would include:

O-H stretch: A broad band typically around 3300-3400 cm⁻¹.

N-H stretches: Two sharper peaks for the primary amine, also in the 3300-3400 cm⁻¹ region.

C-H stretches: Multiple peaks around 2850-3000 cm⁻¹.

N-H bend: Around 1600 cm⁻¹.

C-O stretch: A strong peak in the 1000-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT. The computational protocol involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted spectra can help assign experimental signals, resolve ambiguities, and even aid in distinguishing between different isomers or conformers.

Table 3: Predicted Spectroscopic Features for this compound

| Spectroscopy Type | Key Functional Group | Predicted Region / Feature |

| FT-IR | -OH (alcohol) | ~3350 cm⁻¹ (stretch, broad) |

| FT-IR | -NH₂ (primary amine) | ~3300-3400 cm⁻¹ (two stretches) |

| FT-IR | -CH₂CH₃ (alkyl) | ~2850-3000 cm⁻¹ (C-H stretches) |

| ¹H NMR | -CH₂OH | ~3.5-4.0 ppm (singlet or multiplet, exchangeable) |

| ¹H NMR | -NH₂ | ~1.5-3.0 ppm (singlet, exchangeable) |

| ¹H NMR | -CH₂ OH | ~3.4-3.6 ppm (singlet or AB quartet) |

| ¹³C NMR | C -NH₂ (quaternary) | ~50-60 ppm |

| ¹³C NMR | C H₂OH | ~65-75 ppm |

This interactive table shows expected regions for spectroscopic signals based on the functional groups present in this compound.

Future Research Directions and Unexplored Avenues for 2 Amino 2 Ethylbutan 1 Ol

Development of More Sustainable and Greener Synthetic Routes

Current synthetic methods for similar amino alcohols often rely on traditional multi-step processes that may involve harsh reagents or generate significant waste. Future research should prioritize the development of environmentally benign and economically viable synthetic pathways to 2-Amino-2-ethylbutan-1-ol.

Key areas for exploration include:

Biocatalytic Synthesis: Employing enzymes or whole-cell systems to catalyze the formation of the target molecule from renewable feedstocks. This approach offers high selectivity and mild reaction conditions.

Catalytic Hydrogenation of Bio-based Precursors: Investigating the reduction of amino acids or their derivatives sourced from biomass. For instance, a patented method for synthesizing L-2-aminobutanol utilizes a high-pressure hydrogenation reaction in water with a recyclable catalyst, significantly reducing environmental pollution. google.com

Reductive Amination: Optimizing the reductive amination of suitable keto-alcohol precursors using green reducing agents and catalysts. Plausible routes for analogous compounds involve agents like sodium cyanoborohydride, but future work could focus on catalytic transfer hydrogenation using earth-abundant metal catalysts. vulcanchem.comcardiff.ac.uk

Solvent-Free and Aqueous-Phase Reactions: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents, aligning with the principles of green chemistry. psu.edu The Guerbet reaction, which has been used to prepare the parent alcohol 2-ethyl-1-butanol, could be adapted using modern, greener catalysts for a highly atom-economical synthesis. cardiff.ac.ukwikipedia.org

Table 1: Potential Green Synthetic Strategies

| Synthetic Strategy | Key Advantages | Potential Precursors/Catalysts | Relevant Analogy |

|---|---|---|---|

| Biocatalysis | High enantioselectivity, mild conditions, renewable feedstocks. | Engineered transaminases or alcohol dehydrogenases. | Enzymatic resolution of racemic amino alcohols. |

| Catalytic Hydrogenation | High yield, potential for recyclable catalysts. | Bio-derived keto-acids; Palladium or Ruthenium catalysts. | Synthesis of L-2-aminobutanol from C4H9NO2. google.com |

| Green Guerbet Reaction | High atom economy, uses simple alcohols as feedstock. | Ethanol (B145695), Propanol; Earth-abundant metal catalysts (e.g., Iron, Manganese). | Asymmetric Guerbet reaction to produce chiral alcohols. cardiff.ac.uk |

| Aqueous-Phase Synthesis | Eliminates hazardous organic solvents, simplifies product isolation. | Water-soluble reagents and catalysts. | Synthesis of L-2-aminobutanol in water. google.com |

Exploration of Novel Catalytic Applications

The chiral nature and functional groups of this compound make it an attractive candidate for applications in catalysis. While direct research is sparse, the extensive use of other amino alcohols as catalysts and ligands suggests significant potential.

Future research should focus on:

Asymmetric Synthesis: Investigating its use as a chiral ligand for metal-catalyzed asymmetric reactions, such as hydrogenations, aldol (B89426) reactions, or Michael additions. The structural similarity to compounds like (S)-tert-Leucinol, a critical chiral building block, supports this potential.

Organocatalysis: Exploring its utility as an organocatalyst, either directly or as a precursor to more complex catalytic structures like chiral oxazolidinones.

Industrial Processes: Evaluating its role as a catalyst or co-catalyst in industrial applications. For example, related alkanolamines are effective in promoting the chemical fixation of carbon dioxide into cyclic carbonates. vulcanchem.comresearchgate.net This suggests a potential application for this compound in CO2 utilization technologies.

Investigation of Undiscovered Biological Activities and Therapeutic Potentials

The structural motifs present in this compound are found in numerous biologically active molecules, making this a particularly fertile ground for future research.

Promising avenues for investigation include:

Antiviral Activity: The parent alcohol, 2-ethylbutan-1-ol, is a structural component of the broad-spectrum antiviral prodrug Remdesivir. ebi.ac.uk This direct structural link strongly suggests that this compound and its derivatives should be synthesized and screened for antiviral properties against a range of viruses.

Antimycobacterial Agents: Ethambutol (B1671381), a primary drug for treating tuberculosis, is a diamino alcohol. Research on ethambutol analogs has demonstrated that modifications to the amino alcohol backbone can yield potent antimycobacterial agents. vulcanchem.commdpi.com Screening this compound and its N-alkylated derivatives against Mycobacterium tuberculosis is a logical next step.

Broader Pharmacological Screening: Analogous amino alcohols have shown potential as anti-inflammatory and antifungal agents. A comprehensive screening program could reveal unexpected therapeutic activities for this compound, for instance, as a building block for neuroprotective or antimicrobial compounds.

Integration into Advanced Functional Materials

The dual functionality of this compound allows it to act as a versatile monomer or chemical intermediate for the synthesis of novel materials with tailored properties.

Future research could explore its integration into:

Polymers and Resins: Its ability to act as a monomer could be leveraged to create new polyesters, polyamides, or polyurethanes. These polymers could have applications as coatings, adhesives, or resins. atamanchemicals.comatamanchemicals.com

Surfactants and Emulsifiers: As an amino alcohol, it can be used to synthesize surfactants for use in cosmetics, detergents, and industrial formulations. atamanchemicals.comchemicalbook.com

CO2 Capture Materials: Alkanolamines are widely used to scrub carbon dioxide from industrial gas streams. vulcanchem.comatamanchemicals.com Future studies could assess the efficiency and stability of this compound in CO2 capture systems, potentially as part of an ionic liquid or polymer matrix.

Water Treatment: Its functional groups suggest potential for creating cationic polymers that could serve as flocculants in water treatment processes. vulcanchem.com

Table 2: Potential Applications in Functional Materials

| Material Type | Function of this compound | Potential Application Area | Relevant Analogy |

|---|---|---|---|

| Polymers (Polyamides, Polyurethanes) | Monomer or chain extender | Coatings, adhesives, specialty plastics | Use of amino alcohols in polymer chemistry. vulcanchem.com |

| Surfactants | Hydrophilic head group precursor | Cosmetics, detergents, emulsifiers | Use of 2-Amino-2-methyl-1-propanol (B13486) (AMP) in surfactants. atamanchemicals.com |

| CO2 Capture Solvents | Active chemical absorbent | Industrial gas scrubbing, carbon capture | Use of alkanolamines for CO2 capture. vulcanchem.com |

| Flocculants | Monomer for cationic polymers | Water and wastewater treatment | Use of amine-functionalized polymers as flocculants. vulcanchem.com |

Comprehensive Environmental Fate and Ecotoxicological Studies

As with any chemical with potential for widespread use, a thorough understanding of its environmental impact is crucial. Currently, there is a significant lack of data on the environmental fate and ecotoxicology of this compound.

Future studies must address:

Biodegradability: Assessing its rate and pathway of degradation in various environmental compartments (soil, water).

Atmospheric Chemistry: Investigating its atmospheric lifetime and degradation pathways, particularly its reaction with hydroxyl radicals. Studies on the related compound 2-Amino-2-methyl-1-propanol (AMP) have used simulation chambers and theoretical calculations to identify degradation products like aldehydes and imines, providing a blueprint for similar research on this compound. whiterose.ac.uk

Aquatic Toxicity: Determining its acute and chronic toxicity to representative aquatic organisms (e.g., algae, daphnia, fish).

Bioaccumulation Potential: Evaluating its potential to accumulate in living organisms based on properties like its partition coefficient (LogP).

Deepening Understanding of Mechanistic Organic Reactions

A fundamental understanding of how this compound behaves in chemical reactions is key to optimizing its synthesis and application. Future research should employ both experimental and computational methods to elucidate reaction mechanisms.

Areas of focus should include:

Computational Modeling: Using Density Functional Theory (DFT) and other quantum chemistry methods to model reaction pathways, calculate transition state energies, and predict reactivity. whiterose.ac.uk Such studies can provide insights into the mechanisms of oxidation, catalysis, and degradation at a molecular level.

Kinetic Studies: Performing experimental kinetic analyses to determine reaction rates, orders, and activation energies for its key transformations. The kinetic data for related amino alcohols suggest a nucleophilic substitution reaction mechanism that is dependent on pH and temperature. atamanchemicals.com

Hydrogen Bonding and Solvation: Investigating the complex hydrogen bonding networks it forms in solution, as these interactions profoundly influence its reactivity and physical properties. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for In Situ Studies

To fully understand the dynamic behavior of this compound in various processes, advanced analytical techniques that allow for real-time monitoring are essential.

Future research could benefit from the application of:

In Situ Spectroscopy: Using techniques like in situ FTIR or Raman spectroscopy to monitor the progress of reactions involving this compound, providing real-time data on the formation of intermediates and products.

Advanced Mass Spectrometry: Employing high-resolution mass spectrometry techniques, such as PTR-ToF-MS, for the sensitive detection and identification of trace-level products, particularly in environmental or biological studies. whiterose.ac.uk

Multidimensional Chromatography: Utilizing techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry to separate and identify components in complex mixtures, such as the products of its biological metabolism or material degradation. nih.gov

Table 3: Recommended Analytical Techniques for Future Research

| Research Area | Recommended Advanced Technique | Information Gained |

|---|---|---|

| Reaction Monitoring | In Situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. |

| Environmental Degradation | Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) | Identification of volatile organic degradation products in the gas phase. |

| Mechanistic Studies | Density Functional Theory (DFT) Calculations | Reaction energy profiles, transition state structures, mechanistic pathways. |

| Analysis of Complex Mixtures | Two-Dimensional Gas Chromatography (GCxGC-MS) | Comprehensive separation and identification of isomers and trace components. |

| Structural Elucidation | 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous confirmation of chemical structure and stereochemistry. |

Conclusion

Summary of Key Research Findings and Current Status

2-Amino-2-ethylbutan-1-ol is a simple, acyclic amino alcohol whose primary established role is that of a synthetic intermediate and chemical building block. Its bifunctional character is the core of its utility, providing two reactive sites for constructing more complex molecules, including various chemical derivatives and potential pharmaceutical precursors. molport.comvulcanchem.com While its structure suggests potential in more specialized applications, such as coordination chemistry, polymer science, and corrosion inhibition, these areas remain underexplored in the scientific literature. vulcanchem.com The current status of the compound is that of a commercially available reagent used in chemical synthesis, with much of its potential in applied materials science yet to be fully investigated.

Perspective on the Continuing Significance of this compound in Chemical Research

The continuing significance of this compound lies in its potential as a versatile and accessible building block. As the demand for novel functional molecules grows, simple, readily available intermediates like this compound provide a foundation for innovation. Future research could focus on systematically exploring its underexploited applications. For example, a detailed investigation into its coordination chemistry could yield new catalysts. Similarly, its incorporation into polymers could lead to new materials with tailored properties for biomedical or industrial use. vulcanchem.comrsc.org Finally, quantifying its effectiveness as a corrosion inhibitor could provide a practical, new application in industrial maintenance and protection. researchgate.net Thus, while it may not be a headline-grabbing molecule, this compound represents a class of fundamental chemical tools whose full potential is realized through continued and creative research.

Q & A

Safety and Handling in Laboratory Settings

Basic Q1: What are the critical safety precautions for handling 2-Amino-2-ethylbutan-1-ol? Methodological Answer:

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and EN 166-compliant goggles to prevent skin/eye contact .

- Respiratory Protection : For aerosol-prone procedures, employ NIOSH-approved P95 respirators (US) or EN 143-certified P1 filters (EU) .

- Ventilation : Conduct experiments in fume hoods with ≥100 fpm face velocity to mitigate inhalation risks (H335: respiratory irritation) .

- Emergency Protocols : Immediate rinsing (15+ minutes for eyes), contaminated clothing removal, and medical consultation for ingestion .

Advanced Q1: How should researchers design containment strategies for airborne particulates during mechanical processing (e.g., grinding)? Methodological Answer:

- Use HEPA-filtered gloveboxes or localized exhaust systems with ≥0.5 m/s capture velocity.

- Monitor aerosol levels via real-time particle counters (e.g., TSI AeroTrak) and validate containment efficiency using tracer gases (e.g., SF₆) .

Stability and Reactivity Under Experimental Conditions

Basic Q2: What storage conditions are recommended to ensure compound stability? Methodological Answer:

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and acids (incompatibility data unavailable; assume worst-case reactivity) .

- Monitor for discoloration or precipitate formation as indicators of decomposition .

Advanced Q2: How can decomposition pathways be systematically investigated? Methodological Answer:

- Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify thermal degradation thresholds .

- Use GC-MS or LC-HRMS to characterize decomposition products after accelerated aging (40°C/75% RH for 28 days) .

Addressing Data Gaps in Physical-Chemical Properties

Basic Q3: How should researchers proceed if key properties (e.g., log Pow, vapor pressure) are missing? Methodological Answer:

- Estimate log Pow via HPLC retention time correlation or computational tools (e.g., EPI Suite).

- Measure vapor pressure using isoteniscope methods or gravimetric saturation .

Advanced Q3: What validation frameworks are suitable for extrapolating data from structural analogs (e.g., 2-amino-1-butanol)? Methodological Answer:

- Apply quantitative structure-activity relationship (QSAR) models (e.g., OECD Toolbox) with cross-validation against experimental fragment constants.

- Validate predictions via small-scale experimental replicates (e.g., water solubility via shake-flask method) .

Toxicity and Risk Assessment

Basic Q4: What in vitro assays are recommended for preliminary toxicity screening? Methodological Answer:

- Conduct MTT assays on HepG2 cells for acute cytotoxicity (IC₅₀).

- Use hen’s egg chorioallantoic membrane (HET-CAM) tests for eye irritation potential (H319) .

Advanced Q4: How do conflicting carcinogenicity classifications (IARC Group 2B vs. OSHA non-classified) impact institutional risk protocols? Methodological Answer:

- Adopt ALARA (As Low As Reasonably Achievable) principles: Limit exposure via engineering controls (e.g., double-gloving, negative-pressure labs).

- Perform periodic biomonitoring (urinary metabolites) for researchers with prolonged exposure .

Disposal and Environmental Impact

Basic Q5: What are the best practices for waste disposal? Methodological Answer:

- Neutralize aqueous waste with 1M HCl (pH 6–8) before transferring to licensed hazardous waste facilities .

- Avoid drain disposal due to unknown ecotoxicity (bioaccumulation and mobility data unavailable) .

Advanced Q5: How can soil mobility be assessed if no ecotoxicological data exists? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.